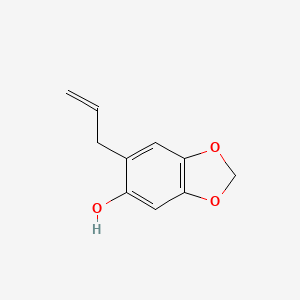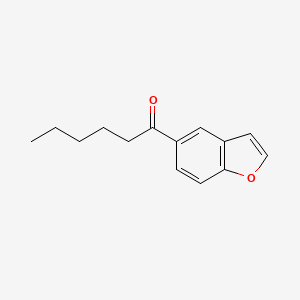
1-(1-Benzofuran-5-yl)hexan-1-one
Overview
Description
“1-(1-Benzofuran-5-yl)hexan-1-one” is a chemical compound with the CAS Number: 1951439-58-9 . It has a molecular weight of 216.28 and its IUPAC name is 1-(benzofuran-5-yl)hexan-1-one .
Molecular Structure Analysis
The InChI code for “1-(1-Benzofuran-5-yl)hexan-1-one” is 1S/C14H16O2/c1-2-3-4-5-13(15)11-6-7-14-12(10-11)8-9-16-14/h6-10H,2-5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-Benzofuran-5-yl)hexan-1-one” include a molecular formula of C14H16O2 . The compound has a molecular weight of 216.28 .Scientific Research Applications
Anticancer Properties
Benzofuran derivatives have garnered attention for their potential as anticancer agents. Specifically, some substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines. For instance, compound 36 (Fig. 8) demonstrated promising activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Researchers continue to explore novel benzofuran-based compounds for targeted cancer therapy.
Antimicrobial Activity
The benzofuran scaffold has emerged as a promising scaffold for antimicrobial agents. Substituted benzofurans, particularly those with halogen, nitro, or hydroxyl groups, display potent antibacterial activity . Investigating the specific mechanisms of action and optimizing these derivatives could lead to novel antibiotics.
Hepatitis C Virus (HCV) Treatment
A recently discovered macrocyclic benzofuran compound exhibits anti-HCV activity. Researchers believe it could be an effective therapeutic drug for hepatitis C disease. Further studies are underway to explore its clinical potential .
Novel Synthesis Methods
In recent years, researchers have developed innovative methods for constructing benzofuran rings. For example:
- Proton quantum tunneling facilitates the construction of benzofuran rings with fewer side reactions and high yields .
Natural Product Sources
Benzofuran compounds are ubiquitous in nature. They are found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. Some well-known benzofuran-containing natural products include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid .
Drug Prospects
Due to their diverse pharmacological activities, benzofuran derivatives hold promise as drug candidates. Researchers continue to explore their potential applications in various therapeutic areas, including cancer, infectious diseases, and more .
Future Directions
Benzofuran compounds, including “1-(1-Benzofuran-5-yl)hexan-1-one”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
1-(1-benzofuran-5-yl)hexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-3-4-5-13(15)11-6-7-14-12(10-11)8-9-16-14/h6-10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEIYWAUXGBWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC2=C(C=C1)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304790 | |
| Record name | 1-Hexanone, 1-(5-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzofuran-5-yl)hexan-1-one | |
CAS RN |
1951439-58-9 | |
| Record name | 1-Hexanone, 1-(5-benzofuranyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexanone, 1-(5-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




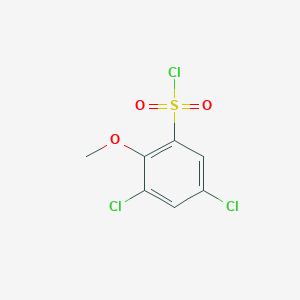

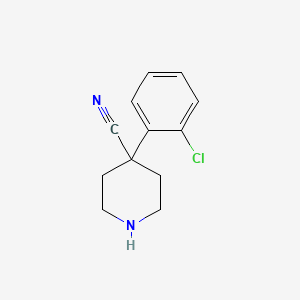
![1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3049049.png)
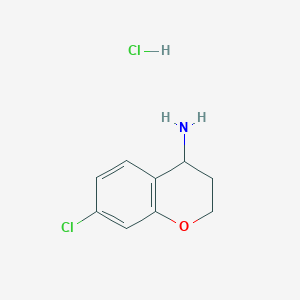

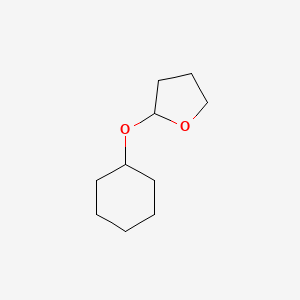

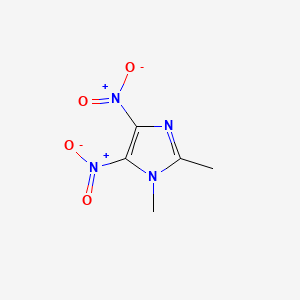

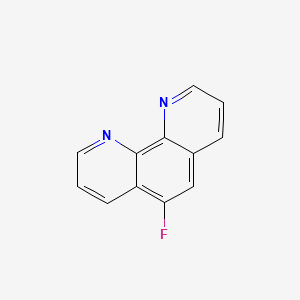
![Tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B3049060.png)
